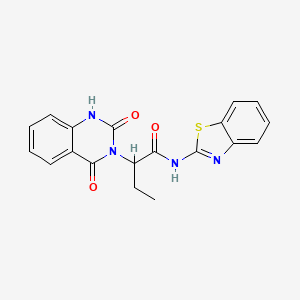

N-(1,3-benzothiazol-2-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide

CAS No.:

Cat. No.: VC14980791

Molecular Formula: C19H16N4O3S

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H16N4O3S |

|---|---|

| Molecular Weight | 380.4 g/mol |

| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1H-quinazolin-3-yl)butanamide |

| Standard InChI | InChI=1S/C19H16N4O3S/c1-2-14(16(24)22-18-20-13-9-5-6-10-15(13)27-18)23-17(25)11-7-3-4-8-12(11)21-19(23)26/h3-10,14H,2H2,1H3,(H,21,26)(H,20,22,24) |

| Standard InChI Key | NKMOXTLAMXPZKF-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C(=O)NC1=NC2=CC=CC=C2S1)N3C(=O)C4=CC=CC=C4NC3=O |

Introduction

Synthesis of Related Compounds

The synthesis of compounds involving benzothiazole and quinazoline rings typically involves multiple steps, including condensation reactions and nucleophilic substitutions. For example, the synthesis of N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide involves an initial N-acylation reaction followed by a nucleophilic substitution step .

Synthesis Steps for Similar Compounds:

-

N-Acylation Reaction: This step involves reacting an amine (e.g., 2-aminobenzothiazole) with a chloroacyl chloride (e.g., 4-chlorobutanoyl chloride) in the presence of a base like sodium bicarbonate.

-

Nucleophilic Substitution: The product from the first step undergoes a nucleophilic substitution with another amine (e.g., 5-chloro-2-aminobenzoxazole) in a polar solvent like acetonitrile.

Spectroscopic Analysis

Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are crucial for identifying and characterizing organic compounds. For similar compounds, NMR spectra typically show signals corresponding to aromatic protons and amide groups, while IR spectra reveal bands associated with carbonyl and hydroxyl groups.

Spectroscopic Data for Similar Compounds:

| Spectroscopic Method | Typical Signals/Bands |

|---|---|

| 1H NMR | Aromatic protons (6.5-8.5 ppm), Amide NH (10-12 ppm) |

| 13C NMR | Carbonyl carbon (160-180 ppm) |

| IR | C=O stretch (1650-1750 cm^-1), N-H stretch (3200-3500 cm^-1) |

Potential Biological Activities:

-

Antimicrobial Activity: Benzothiazoles are known for their antimicrobial properties.

-

Anticancer Activity: Quinazolines have been studied for their anticancer potential.

-

Neuroprotective Effects: Some quinazoline derivatives show neuroprotective activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume